Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride
Description
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring, a bromophenoxy group, and a hydroxypropyl chain
Properties
IUPAC Name |
ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4.ClH/c1-2-22-17(21)13-7-9-19(10-8-13)11-15(20)12-23-16-5-3-14(18)4-6-16;/h3-6,13,15,20H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHIFOAVNZFTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Intermediate Formation
The synthesis begins with the preparation of the glycidyl ether intermediate, 3-(4-bromophenoxy)oxirane, via the reaction of 4-bromophenol with epichlorohydrin. This step employs a base such as cesium carbonate (Cs₂CO₃) in acetonitrile under reflux conditions. The mechanism involves deprotonation of the phenol, followed by nucleophilic attack on epichlorohydrin, yielding the epoxide after intramolecular cyclization.
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 4-Bromophenol | 2.0 mmol |
| Epichlorohydrin | 2.4 mmol (1.2 eq) |
| Cs₂CO₃ | 4.0 mmol (2.0 eq) |
| Solvent | Acetonitrile (15 mL) |
| Temperature | Reflux (82°C) |
| Time | 12–16 hours |
The use of Cs₂CO₃, a strong, non-nucleophilic base, minimizes side reactions such as hydrolysis of the epoxide. Alternative bases like potassium carbonate (K₂CO₃) may reduce costs but require extended reaction times.
Piperidine Alkylation via Epoxide Ring-Opening
The glycidyl ether reacts with ethyl piperidine-4-carboxylate in a nucleophilic ring-opening reaction. The piperidine’s nitrogen attacks the less hindered carbon of the epoxide, yielding the 2-hydroxypropyl-substituted intermediate. This step is typically conducted in polar aprotic solvents (e.g., acetonitrile or toluene) at elevated temperatures (80–120°C).
Key Considerations
- Regioselectivity : The attack occurs preferentially at the terminal epoxide carbon due to steric hindrance at the benzylic position.
- Stereochemistry : Racemic epichlorohydrin produces a diastereomeric mixture unless chiral resolution is employed.
- Catalysis : Trace amounts of KI or DBU (1,8-diazabicycloundec-7-ene) accelerate the reaction by stabilizing transition states.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This is achieved by bubbling HCl gas into an ethanolic solution of the compound or adding concentrated aqueous HCl dropwise. The resulting precipitate is filtered and recrystallized from ethanol-diethyl ether mixtures.
Optimization Insights
- Acid Selection : Hydrobromic acid (HBr) may co-form bromide salts, complicating purification; HCl is preferred for stoichiometric control.
- Temperature : Salt formation at 0–5°C minimizes decomposition of the ester group.
Mechanistic Elucidation of Critical Steps
Epoxide Formation Mechanism
The base deprotonates 4-bromophenol, generating a phenoxide ion that attacks the electrophilic β-carbon of epichlorohydrin. Displacement of the chloride leaving group forms the glycidyl ether, with subsequent ring closure to the epoxide. Competing pathways, such as over-alkylation, are suppressed by maintaining a 1:1.2 molar ratio of phenol to epichlorohydrin.
Piperidine-Epoxide Coupling
The ring-opening proceeds via an SN2 mechanism, with the piperidine nitrogen acting as the nucleophile. The hydroxyl group stabilizes the transition state through hydrogen bonding, directing attack to the terminal carbon. Secondary amines or residual water may hydrolyze the epoxide, necessitating anhydrous conditions.
Process Optimization and Challenges
Yield Enhancement Strategies
- Solvent Selection : Acetonitrile outperforms toluene in epoxide formation due to superior solubility of Cs₂CO₃.
- Catalyst Loading : DBU (5 mol%) reduces reaction time for piperidine alkylation from 70 hours to 30 hours.
- Purification : Column chromatography (chloroform:methanol, 9.5:0.5) removes unreacted starting materials and diastereomers.
Stability Considerations
- Ester Hydrolysis : The ethyl carboxylate group is susceptible to hydrolysis under strongly acidic conditions. Hydrochloride salt formation at pH 4–5 minimizes this risk.
- Byproduct Management : Unreacted 4-bromophenol is removed via aqueous washes (5% NaOH), while excess epichlorohydrin is extracted into diethyl ether.
Analytical Characterization
Spectroscopic Data
While specific data for the target compound are absent in the literature, analogous piperidine derivatives exhibit the following profiles:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, COOCH₂CH₃), 2.50–3.10 (m, piperidine Hs), 3.80 (m, OCH₂), 4.15 (q, 2H, COOCH₂), 6.85–7.45 (m, aromatic Hs).
- IR (KBr) : 1740 cm⁻¹ (C=O ester), 3400 cm⁻¹ (OH).
Purity Assessment
HPLC analysis (C18 column, 70:30 methanol:water) typically shows >98% purity after recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenoxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-(4-bromophenoxy)ethyl)-4-piperidinecarboxylate hydrochloride
- Ethyl 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- Ethyl 1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
Uniqueness
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties
Biological Activity
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride is a synthetic compound belonging to the piperidine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a bromophenoxy group and a hydroxypropyl chain, which is crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.
Antimicrobial Properties
Research has indicated that piperidine derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest moderate activity against Gram-positive bacteria, while showing limited effectiveness against Gram-negative strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Notably, compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Study Findings : A study reported that a related piperidine derivative exhibited significant cytotoxicity in human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting that this compound could exhibit similar properties.
Neurological Implications
Given the structural similarities to known psychoactive compounds, there is interest in the potential neuropharmacological effects of this compound. It may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could have implications for treating conditions like depression or anxiety.
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The study found that while the compound showed some activity against Staphylococcus aureus, it was less effective against Pseudomonas aeruginosa, highlighting the need for further optimization.
- Case Study on Anticancer Properties : In vitro studies conducted on various cancer cell lines demonstrated that compounds similar to this compound could induce apoptosis through the activation of caspase pathways, indicating potential for development as an anticancer therapeutic.
Q & A
Q. What synthetic methodologies are recommended for the preparation of Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride?
A multi-step synthesis is typically employed, involving:
- Step 1 : Reaction of a piperidine-4-carboxylate derivative with a bromophenoxy-substituted epoxide or glycidyl ether under basic conditions to form the 2-hydroxypropyl linkage.
- Step 2 : Esterification or transesterification to introduce the ethyl carboxylate group.
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or methanol).
Optimization Tips : - Use anhydrous conditions to minimize hydrolysis of the ester group .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo pharmacological data for this compound be resolved?
- In vitro-in vivo correlation (IVIVC) : Compare metabolic stability (e.g., liver microsome assays) with bioavailability studies. Adjust for protein binding effects using equilibrium dialysis .
- Contradiction Analysis : If in vitro activity (e.g., receptor binding) does not translate to in vivo efficacy, investigate:
Q. What strategies mitigate challenges in synthesizing structural analogs with conflicting SAR profiles?
| Challenge | Strategy | Example |
|---|---|---|
| Reduced bioactivity in analogs | Modify the bromophenoxy group’s substitution pattern (e.g., 3-Bromo vs. 4-Bromo) to optimize steric/electronic effects . | 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride (CAS 1220028-84-1) showed altered receptor affinity vs. parent compound . |
| Poor solubility | Introduce polar substituents (e.g., hydroxyl, amine) on the piperidine ring or adjust ester groups . | Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate derivatives demonstrated improved aqueous solubility via methoxy substitution . |
Q. How should researchers address contradictory crystallographic data during structural refinement?
Q. What pharmacopeial standards apply to purity assessment, and how are they validated?
- USP Guidelines :
- Impurity Limits : Total impurities ≤ 0.5% (w/w) via HPLC .
- Hydrochloride Quantification : Titrate with 0.1M NaOH, endpoint pH 6.5–7.5 .
- Validation : Perform forced degradation studies (heat, light, acid/base exposure) to confirm method robustness .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases). Focus on the piperidine ring’s conformation and bromophenoxy group’s halogen bonding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues for binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
